Sodium Ethyl-d5 Sulfate

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Quantifying EtS without a stable isotope-labeled IS introduces matrix effects compromising forensic defensibility. Sodium Ethyl-d5 Sulfate (CAS 1329611-05-3) is the gold-standard SIL-IS with +5.02 Da mass shift for unambiguous MS differentiation. • Accuracy bias -5.0% to -11.3%, precision 6.0-7.5% RSD in human urine • Isotopic purity ≥94.14% D5 eliminates analyte signal interference • Supports 6-min LC-MS/MS method, linear 0.1-10 mg/L (R²>0.99) For forensic toxicology, abstinence monitoring, and pharmacokinetic studies.

Molecular Formula C2H5NaO4S
Molecular Weight 153.138
CAS No. 1329611-05-3
Cat. No. B564601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Ethyl-d5 Sulfate
CAS1329611-05-3
SynonymsSulfuric Acid Monoethyl-d5 Ester Sodium Salt;  Ethyl-d5 Sodium Sulfate;  Sodium Sulfovinate-d5;  _x000B_
Molecular FormulaC2H5NaO4S
Molecular Weight153.138
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2;
InChIKeyRRLOOYQHUHGIRJ-LUIAAVAXSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Ethyl-d5 Sulfate Product Overview


Sodium Ethyl-d5 Sulfate (CAS 1329611-05-3) is a pentadeuterated analog of the ethanol metabolite ethyl sulfate (EtS). As a stable isotope-labeled internal standard (SIL-IS), it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of ethyl sulfate in clinical and forensic toxicology [1]. Its fundamental characteristic is the substitution of five hydrogen atoms with deuterium within the ethyl moiety, resulting in a molecular formula of C2D5NaO4S and a molecular weight of 153.14 g/mol, a mass increase of +5.02 Da over the unlabeled form (C2H5NaO4S, MW 148.11) . This mass difference is the cornerstone of its utility, enabling mass spectrometric differentiation from the endogenous analyte while maintaining near-identical physicochemical properties, thereby correcting for matrix effects and variability in sample preparation and ionization [2].

Sodium Ethyl-d5 Sulfate vs Generic Standards


In LC-MS/MS quantification of ethyl sulfate (EtS) in complex biological matrices like urine or blood, generic substitution with the unlabeled compound (Sodium Ethyl Sulfate, CAS 546-74-7) or other non-isotopic internal standards fails to meet the precision and accuracy requirements of forensic and clinical guidelines. While unlabeled EtS shares identical chemical reactivity, it cannot be distinguished from the target analyte by mass spectrometry, rendering it useless as an internal standard for correction of ion suppression/enhancement [1]. Conversely, other deuterated standards (e.g., EtG-d5) or structural analogs (e.g., propyl sulfate) may exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency due to differences in lipophilicity or functional group chemistry [2]. This differential behavior, particularly in the presence of variable matrix effects, introduces significant quantitative bias (inaccuracy) and imprecision that cannot be fully compensated for by calibration [3]. Therefore, a stable isotope-labeled analog with near-identical physicochemical properties is mandated for method validation and reliable forensic reporting.

Sodium Ethyl-d5 Sulfate Performance Evidence


Isotopic Purity and Mass Shift

Sodium Ethyl-d5 Sulfate provides a definitive +5.02 Da mass shift relative to unlabeled sodium ethyl sulfate (MW 148.11), which is critical for baseline resolution in MS. More importantly, the isotopic purity of the pentadeuterated species is exceptionally high, with analysis showing 94.14% D5, 5.62% D4, and 0.20% D3 species, with non-deuterated (D0) material being undetectable . This contrasts sharply with lower-grade deuterated standards or the use of an unlabeled analog, where isotopic impurity or the absence of a mass shift would lead to direct cross-talk and inaccurate quantification of the endogenous analyte .

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Matrix Effect Compensation

When used as an internal standard in a validated LC-MS/MS method for urine analysis, Sodium Ethyl-d5 Sulfate (EtS-d5) effectively corrects for matrix effects, which are a primary source of error in bioanalysis. While matrix effects (ion enhancement) were observed at low concentrations, the use of the deuterated internal standard allowed the method to achieve an accuracy (bias) for ethyl sulfate (EtS) ranging from -5.0% to -11.3% and a precision (%RSD) between 6.0% and 7.5% across the calibration range [1]. This level of accuracy and precision is unattainable with an unlabeled internal standard (which cannot correct for differential ionization) or a non-isotopic analog (which would not co-elute with the analyte) [2].

Method Validation Clinical Toxicology LC-MS/MS

C-D vs C-H Bond Stability

The substitution of hydrogen with deuterium in the ethyl group results in a measurable increase in the strength of the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The zero-point energy of a C-D bond is lower, requiring more energy to break, which imparts enhanced thermal and metabolic stability to the compound . While both Sodium Ethyl-d5 Sulfate and its unlabeled counterpart are reported to decompose at temperatures >152°C and >170-172°C respectively , the deuterated compound demonstrates a higher resistance to oxidative and metabolic degradation in biological systems and during long-term storage in solution. This is a class-level inference based on the well-established kinetic isotope effect, which suggests that C-D bonds can be up to 6-10 times more stable to cleavage than C-H bonds in certain enzymatic reactions [1].

Physical Chemistry Stability Storage

High-Throughput Forensic Method Validation

Sodium Ethyl-d5 Sulfate is the internal standard of choice in multiple peer-reviewed, validated analytical methods for the quantification of ethyl sulfate in urine and blood. In one validated LC-MS/MS method, the use of EtS-d5 as an internal standard allowed for a simplified and fast 6-minute total run time with a linear calibration range of 0.1 to 10 mg/L (R² > 0.99) [1]. This robust and reproducible performance is directly contrasted with earlier methods that used non-deuterated internal standards or required more complex sample preparation, which were more time-consuming and less sensitive [2]. The proven track record in published, validated protocols provides procurement confidence and facilitates smoother method implementation and regulatory acceptance.

Forensic Toxicology Method Validation LC-MS/MS

Sodium Ethyl-d5 Sulfate Applications


Ethyl Sulfate Quantification in Forensic Toxicology

Sodium Ethyl-d5 Sulfate is the gold-standard internal standard for the accurate and precise quantification of ethyl sulfate (EtS), a key biomarker of recent alcohol consumption. The evidence from Section 3 demonstrates its ability to correct for matrix effects and provide validated accuracy (bias -5.0% to -11.3%) and precision (6.0-7.5% RSD) in human urine [1]. Laboratories performing abstinence monitoring, post-mortem toxicology, or DUI investigations should procure this compound to ensure their analytical data is legally defensible and meets ISO 17025 accreditation requirements. Its use enables a high-throughput, 6-minute method, optimizing operational efficiency.

Bioanalytical Method Development and Validation

For scientists developing new LC-MS/MS assays for ethyl sulfate, the use of Sodium Ethyl-d5 Sulfate is essential for method validation per FDA and EMA guidelines. The compound's high isotopic purity (94.14% D5) ensures that the internal standard does not contribute to the analyte signal, a critical requirement for demonstrating selectivity and establishing a reliable lower limit of quantification (LLOQ) . The established method in Section 3 serves as a benchmark, showing that the use of this specific IS enables a linear calibration range from 0.1 to 10 mg/L with excellent linearity (R² > 0.99).

Ethanol Pharmacokinetics and Drug Interactions

In studies investigating the pharmacokinetics of ethanol, its interactions with new chemical entities, or the effects of disease states on alcohol metabolism, precise quantification of the minor metabolite ethyl sulfate is a valuable complement to ethanol and EtG measurements. The enhanced stability of Sodium Ethyl-d5 Sulfate's C-D bonds compared to C-H bonds (class-level inference on kinetic isotope effect) suggests it will maintain its integrity during long-term studies and sample storage, reducing analytical variability over time . This makes it a reliable tool for longitudinal clinical trials or complex metabolic pathway analyses.

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